1-(2-Methoxy-5-nitrophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-5-nitrophenyl)guanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a 2-methoxy-5-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-5-nitrophenyl)guanidine typically involves the reaction of 2-methoxy-5-nitroaniline with a guanylating agent. One common method involves the use of N,N’-disubstituted guanidines, which can be synthesized through a one-pot approach from N-chlorophthalimide, isocyanides, and amines . The reaction conditions generally involve mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as flash column chromatography and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-5-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 1-(2-Methoxy-5-aminophenyl)guanidine, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
1-(2-Methoxy-5-nitrophenyl)guanidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-nitrophenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The nitro and methoxy groups can also participate in various chemical interactions, affecting the compound’s overall behavior.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-5-nitrophenyl)guanidine: Similar structure but with a methyl group instead of a methoxy group.
1-(2-Methoxy-4-nitrophenyl)guanidine: Similar structure but with the nitro group in a different position.
1-(2-Methoxy-5-aminophenyl)guanidine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-(2-Methoxy-5-nitrophenyl)guanidine is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H10N4O3 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-(2-methoxy-5-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O3/c1-15-7-3-2-5(12(13)14)4-6(7)11-8(9)10/h2-4H,1H3,(H4,9,10,11) |
InChI Key |
KKLNYBMQSNPULX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.